TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE
Description
TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound with a unique structure that includes a pyridine ring substituted with acetyl, cyano, and methyl groups, as well as a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 2-(5-acetyl-3-cyano-6-methylpyridin-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9-12(10(2)18)6-11(7-16)14(17-9)21-8-13(19)20-15(3,4)5/h6H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYBAYRGEKJMIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)SCC(=O)OC(C)(C)C)C#N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyridine ring: This can be achieved through a condensation reaction involving appropriate precursors.
Introduction of substituents: The acetyl, cyano, and methyl groups are introduced through various substitution reactions.
Formation of the ester: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE exerts its effects depends on its specific application. In medicinal chemistry, for example, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of enzymatic activity, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
TERT-BUTYL 2-[(5-ACETYL-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE: Similar structure but with an additional methyl group.
TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]PROPIONATE: Similar structure but with a propionate ester instead of an acetate ester.
Uniqueness
TERT-BUTYL 2-[(5-ACETYL-3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
